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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036 Get Quote

A guide for researchers and drug development professionals on the structural insights from X-

ray crystallography of substituted nitropyridin-4-amines.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for

derivatives of 3-Chloro-5-nitropyridin-4-amine. Understanding the three-dimensional

structure of these molecules is paramount in the fields of medicinal chemistry and materials

science. X-ray crystallography offers precise details on molecular geometry, intermolecular

interactions, and crystal packing, which are critical for structure-based drug design and the

development of novel materials with tailored properties.

While the crystal structure of 3-Chloro-5-nitropyridin-4-amine itself is not publicly available,

this guide examines the crystallographic data of closely related derivatives to provide valuable

insights into the structural effects of substituent modifications on the pyridin-4-amine scaffold.

The compounds selected for comparison are 2-Chloro-5-nitropyridin-4-amine, 4-Amino-3,5-

dichloropyridine, and N-(4-Chlorophenyl)-3-nitropyridin-2-amine.

Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the selected

derivatives, facilitating a direct comparison of their solid-state structures.
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Parameter
2-Chloro-5-
nitropyridin-4-
amine

4-Amino-3,5-
dichloropyridine

N-(4-
Chlorophenyl)-3-
nitropyridin-2-
amine[1]

Chemical Formula C₅H₄ClN₃O₂ C₅H₄Cl₂N₂ C₁₁H₈ClN₃O₂

Molecular Weight 173.56 g/mol 163.00 g/mol 249.65 g/mol [1]

Crystal System Orthorhombic Orthorhombic Monoclinic[1]

Space Group Pna2₁ Pna2₁ C2/c[2]

a (Å) 13.304(2) 13.304(2)[3] 30.472(3)[1]

b (Å) 12.911(2) 12.911(2)[3] 3.8032(4)[1]

c (Å) 3.8636(7) 3.8636(7)[3] 21.300(2)[1]

α (°) 90 90 90

β (°) 90 90 123.153(1)[1]

γ (°) 90 90 90

Volume (Å³) 663.64(19) 663.64(19)[3] 2066.7(4)[1]

Z 4 4 8[1]

Temperature (K) 296 296[3] 100[1]

CCDC Number 880318[4] 2403603 Not specified

Experimental Protocols
The determination of crystal structures by single-crystal X-ray diffraction involves a

standardized workflow. Below are the general and specific experimental protocols for the

analyzed compounds.

General Experimental Workflow
A general workflow for single-crystal X-ray diffraction analysis is depicted in the following

diagram. This process begins with the synthesis and crystallization of the compound of interest,
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followed by crystal mounting, data collection using a diffractometer, data processing, structure

solution and refinement, and finally, validation and deposition of the structural data.

General Workflow for Single-Crystal X-ray Crystallography

Synthesis & Purification

Crystal Growth

Crystal Selection & Mounting

X-ray Data Collection
(Diffractometer)

Data Processing & Reduction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares)

Validation & Analysis

Deposition (e.g., CCDC)
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Specific Methodologies
4-Amino-3,5-dichloropyridine:

Synthesis and Crystallization: 4-Amino-3,5-dichloropyridine was dissolved in water and

heated in a water bath at 353 K for 20 minutes. The solution was then allowed to cool slowly

to room temperature, and colorless crystals formed after several days.[5]

Data Collection: A suitable crystal was mounted on a diffractometer. The data was collected

at a temperature of 296 K using Mo Kα radiation.[3]

N-(4-Chlorophenyl)-3-nitropyridin-2-amine:

Synthesis and Crystallization: 2-Chloro-3-nitro-pyridine and p-chloroaniline were refluxed in

ethanol for 4 hours at 385 K. After cooling, the residue was dissolved in water and extracted

with ether to yield the final product.

Data Collection: Data were collected on a Bruker SMART APEX CCD diffractometer at 100 K

using Mo Kα radiation.[1] An absorption correction was applied using SADABS.[1]

Structure Solution and Refinement: The structure was solved by direct methods and refined

on F². Carbon-bound hydrogen atoms were placed in calculated positions.

Structural Analysis and Comparison
The crystallographic data reveals significant insights into how different substituents influence

the molecular structure and crystal packing of the pyridin-4-amine core.

2-Chloro-5-nitropyridin-4-amine and 4-Amino-3,5-dichloropyridine: These two compounds are

isostructural, crystallizing in the same orthorhombic space group (Pna2₁) with very similar unit

cell parameters.[3] This suggests that the substitution of the nitro group at the 5-position with a

chloro group does not fundamentally alter the crystal packing arrangement. In the crystal of 4-

Amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen
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bonds, forming supramolecular chains.[5][6][7] These chains are further interconnected by

offset π–π stacking interactions.[5][6][7]

N-(4-Chlorophenyl)-3-nitropyridin-2-amine: This derivative crystallizes in a monoclinic space

group, a different crystal system from the other two compounds.[1] The molecule is nearly

planar, with a small dihedral angle of 9.89 (8)° between the pyridyl and benzene rings.[1] The

conformation is stabilized by an intramolecular N—H⋯O hydrogen bond.[1] The crystal

packing is characterized by dimeric aggregates formed through C—H⋯O interactions, which

are connected into a supramolecular tape by π–π stacking interactions.[1]

The comparison of these structures highlights the significant role of intermolecular forces, such

as hydrogen bonding and π–π stacking, in directing the crystal packing of these derivatives.

The nature and position of the substituents on the pyridine ring dictate the types of interactions

that dominate, ultimately leading to different crystal symmetries and packing motifs. This

understanding is crucial for predicting the solid-state properties of new derivatives and for the

rational design of crystalline materials with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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